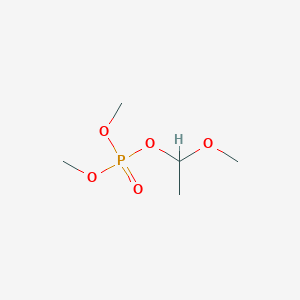
1-Methoxyethyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyethyl dimethyl phosphate is an organophosphate compound with the molecular formula C5H13O4P It is characterized by the presence of a phosphate group bonded to a 1-methoxyethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1-methoxyethanol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid or sodium methoxide to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyethyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Hydrolysis: In the presence of water and acidic or basic catalysts, it can hydrolyze to produce phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Methanol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
1-Methoxyethyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways involving phosphate esters.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients that require phosphate esterification for activation.
Industry: It is used in the formulation of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxyethyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate esters. The compound can act as a substrate or inhibitor of enzymes involved in phosphate metabolism, thereby modulating biochemical pathways. Its effects are mediated through the formation of covalent bonds with active sites of enzymes or through non-covalent interactions with receptors.
Comparison with Similar Compounds
Dimethyl phosphite: Similar in structure but lacks the methoxyethyl group.
Diethyl phosphite: Contains ethyl groups instead of methyl groups.
Trimethyl phosphate: Contains three methyl groups instead of the methoxyethyl group.
Uniqueness: 1-Methoxyethyl dimethyl phosphate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
497956-55-5 |
|---|---|
Molecular Formula |
C5H13O5P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
1-methoxyethyl dimethyl phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(7-2)10-11(6,8-3)9-4/h5H,1-4H3 |
InChI Key |
PCXLQSMJFYIXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
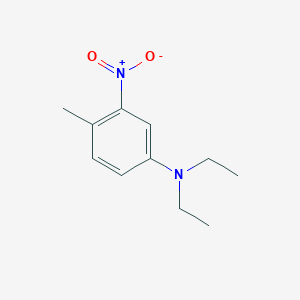
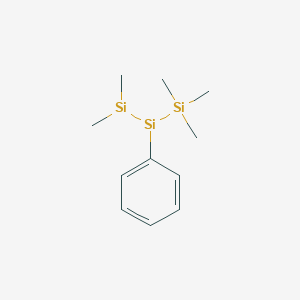
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

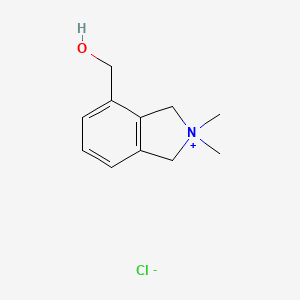
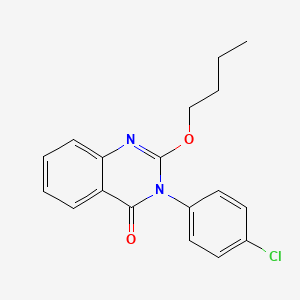

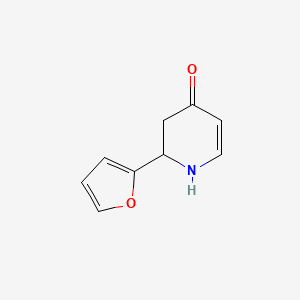
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
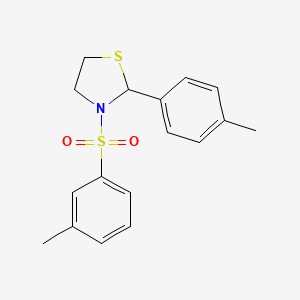
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
